Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid is a PEG Linker.
Brand Name: Vulcanchem
CAS No.: 1446282-17-2
VCID: VC0526016
InChI: InChI=1S/C16H36O11P2/c1-3-26-29(20,27-4-2)16-14-25-12-10-23-8-6-21-5-7-22-9-11-24-13-15-28(17,18)19/h3-16H2,1-2H3,(H2,17,18,19)
SMILES: CCOP(=O)(CCOCCOCCOCCOCCOCCP(=O)(O)O)OCC
Molecular Formula: C16H36O11P2
Molecular Weight: 466.4

Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid

CAS No.: 1446282-17-2

Cat. No.: VC0526016

Molecular Formula: C16H36O11P2

Molecular Weight: 466.4

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid - 1446282-17-2

Specification

CAS No. 1446282-17-2
Molecular Formula C16H36O11P2
Molecular Weight 466.4
IUPAC Name 2-[2-[2-[2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylphosphonic acid
Standard InChI InChI=1S/C16H36O11P2/c1-3-26-29(20,27-4-2)16-14-25-12-10-23-8-6-21-5-7-22-9-11-24-13-15-28(17,18)19/h3-16H2,1-2H3,(H2,17,18,19)
Standard InChI Key FFKSDBXIGNISEU-UHFFFAOYSA-N
SMILES CCOP(=O)(CCOCCOCCOCCOCCOCCP(=O)(O)O)OCC
Appearance Solid powder

Introduction

Basic Properties and Structure

Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid is a complex organic compound characterized by its unique molecular structure that incorporates both phosphonic acid and polyethylene glycol components. The compound has been thoroughly characterized through various analytical methods, establishing its fundamental physical and chemical properties for research applications. The molecule contains a phosphonic acid group (PO3H2) which serves as a key functional element in many of its applications .

The compound is officially registered with the Chemical Abstracts Service (CAS) under the number 1446282-17-2. It possesses a molecular formula of C16H36O11P2 and a molecular weight of 466.4 g/mol, positioning it in the mid-range of molecular sizes for pharmaceutical linker compounds . The structure incorporates a polyethylene glycol chain with five repeating units (designated as PEG5), which contributes to its water solubility and biocompatibility profiles essential for biological applications .

Alternative names for this compound include DiethoxyphosphorylethylPEG5ethylphosphonic acid and the more systematic IUPAC name: P-(18-Ethoxy-18-oxido-3,6,9,12,15,19-hexaoxa-18-phosphaheneicos-1-yl)phosphonic acid . These nomenclature variations reflect the compound's complex structure and its position within organic chemistry classification systems.

Table 1: Basic Properties of Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid

PropertyValueReference
CAS Number1446282-17-2
Molecular FormulaC16H36O11P2
Molecular Weight466.4 g/mol
Functional GroupsPhosphonic acid (PO3H2), Polyethylene glycol
PurityTypically >95-98%
ClassificationPEG-based PROTAC linker, Non-cleavable linker

Biochemical Characteristics

The biochemical profile of Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid is defined by its dual functionality, combining the chemical properties of phosphonic acids with the biological compatibility of polyethylene glycol chains. This unique combination makes it particularly valuable in pharmaceutical applications that require specific binding capabilities coupled with biocompatibility .

The phosphonic acid component (PO3H2) of the molecule serves as a critical functional group that enables the formation of stable bonds with metal ions, including calcium. This metal-binding capability is particularly important when targeting disease-related tissues or cells that may have altered metal ion concentrations or distributions. The strong affinity of phosphonic acids for metal cations contributes to the stability of conjugates formed using this linker, an essential characteristic for drug delivery applications .

The polyethylene glycol (PEG) chain incorporated in the structure contributes several important properties to the compound. PEG components generally enhance water solubility, reduce immunogenicity, and increase the circulation time of conjugated molecules in biological systems . The specific incorporation of a PEG5 chain (five repeating ethylene glycol units) provides an optimal balance between solubility enhancement and molecular size, allowing for effective use in biological systems while maintaining manageable molecular dimensions .

As a non-cleavable linker, Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid forms connections that remain intact under physiological conditions, allowing for stable conjugation between different molecular entities . This stability is crucial for applications where premature release of conjugated components could lead to reduced efficacy or increased off-target effects .

Applications in Pharmaceutical Research

Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid has emerged as a valuable tool in pharmaceutical research, particularly in the development of targeted therapeutic approaches. The compound serves multiple functions in drug development and has been incorporated into various research methodologies aimed at improving therapeutic outcomes .

PROTAC Technology Applications

One of the most significant applications of Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid is in the field of Proteolysis Targeting Chimeras (PROTACs) technology. PROTACs represent an innovative approach to drug development that focuses on protein degradation rather than inhibition, potentially offering advantages in addressing previously "undruggable" targets .

In PROTAC development, this compound functions as a specialized linker that connects two critical components: a ligand that binds to the target protein and another that engages with an E3 ubiquitin ligase . This bifunctional arrangement facilitates the recruitment of the cellular protein degradation machinery to specific target proteins, resulting in their selective degradation through the ubiquitin-proteasome system .

The chemical properties of Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid make it particularly suitable for this application, as it provides the necessary spatial arrangement and stability to allow both ligands to engage with their respective targets simultaneously . The PEG component offers flexibility and appropriate spacing, while the phosphonic acid groups provide stable attachment points .

Targeted Drug Delivery

Beyond PROTAC applications, this compound serves as an important component in developing targeted drug delivery systems. Its ability to form stable bonds with metal ions that are often present in disease-related tissues enables the creation of drug conjugates that can preferentially accumulate at desired sites in the body .

The phosphonate PEG linker technology facilitates the covalent linking of therapeutic molecules to proteins, peptides, or other targeting moieties, creating conjugates that can selectively deliver their payload to specific tissues or cells . This targeted approach offers the potential to enhance therapeutic efficacy while reducing systemic side effects, a major goal in modern drug development .

Table 2: Applications of Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid in Pharmaceutical Research

ApplicationFunctionAdvantagesReferences
PROTAC TechnologyLinker between target protein ligand and E3 ligase ligandEnables protein degradation through ubiquitin-proteasome system
Targeted Drug DeliveryConnects therapeutic molecules to targeting moietiesEnhances selectivity and reduces off-target effects
Bio-conjugationForms stable bonds for connecting biomoleculesProvides non-cleavable connections resistant to physiological conditions
Surface ModificationModifies material surfaces for improved propertiesEnhances biocompatibility and stability

Current Research Findings and Future Directions

Research involving Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid continues to expand, particularly in the rapidly evolving field of targeted protein degradation. The compound's utility as a linker in PROTAC development has positioned it as an important tool in addressing challenging therapeutic targets that have proven resistant to conventional drug development approaches .

Recent studies have demonstrated the effectiveness of PROTACs containing phosphonate PEG linkers in selectively degrading various target proteins of therapeutic interest . This approach offers potential advantages over traditional small molecule inhibitors, including the ability to address protein targets that lack well-defined binding pockets and the potential for achieving effects at lower concentrations due to the catalytic nature of the protein degradation process .

In addition to PROTAC applications, ongoing research is exploring the use of phosphonate PEG linkers in enhancing the performance of various materials relevant to biomedical applications. For instance, modification of surfaces with phosphonic acids has been shown to improve stability, biocompatibility, and other physicochemical properties, which could be valuable in developing improved drug delivery systems and medical devices.

The versatility of Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid suggests potential future applications in areas such as:

  • Development of novel therapeutic conjugates targeting previously undruggable proteins

  • Creation of advanced drug delivery systems with enhanced targeting capabilities

  • Improvement of biomaterial interfaces for medical implants and devices

  • Development of diagnostic tools that leverage metal-binding properties for imaging applications

As research in these areas progresses, further optimization of phosphonate PEG linkers, including Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid, may lead to improvements in their performance characteristics, expanding their utility in pharmaceutical and biomedical applications .

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